2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5 is a deuterated derivative of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone, which is a chemical compound with the molecular formula and a molecular weight of approximately 186.59 g/mol. The deuterated version, with the formula and a molecular weight of 191.62 g/mol, is utilized primarily in research settings for studies involving isotopic labeling. This compound features a chloro group attached to an ethanone structure that is further substituted with a dihydroxyphenyl group, which contributes to its biological activity and potential applications in medicinal chemistry .
The biological activity of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5 is significant due to its structural similarity to various phenolic compounds known for their antioxidant properties. It has been studied for potential applications in cancer research and as an anti-inflammatory agent. The presence of hydroxyl groups enhances its reactivity and interaction with biological systems .
The synthesis of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5 can be achieved through several methods:
This compound has several applications:
Studies involving 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5 have focused on its interactions with enzymes and receptors. It has shown potential in inhibiting certain enzyme activities related to oxidative stress and inflammation. Interaction studies often utilize techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy to elucidate binding affinities and mechanisms of action .
Several compounds share structural features with 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Notable Features |
---|---|---|---|
4-Chloro-1-(4-hydroxyphenyl)butan-1-one | 7150-55-2 | 0.86 | Exhibits similar aromatic properties but differs in side chain length. |
1-(3-Hydroxy-5-methylphenyl)ethanone | 43113-93-5 | 0.81 | Contains a methyl group which alters its biological activity profile. |
1-(3,4-Dihydroxyphenyl)pentan-1-one | 2525-01-1 | 0.80 | Longer aliphatic chain may influence solubility and interaction dynamics. |
1-(3,5-Dihydroxyphenyl)ethanone | 51863-60-6 | 0.79 | Variation in hydroxyl positioning affects reactivity and potential applications. |
1-(3-Hydroxyphenyl)propan-1-one | 13103-80-5 | 0.79 | Structural differences lead to distinct pharmacological profiles. |
The unique combination of chlorine substitution and the specific arrangement of hydroxyl groups in 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone-d5 contributes to its distinctive properties compared to these similar compounds .